4-Bromo-2-(cyclopropylamino)benzonitrile
Description
4-Bromo-2-(cyclopropylamino)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the para position (C4), a cyano group at C1, and a cyclopropylamino substituent at the ortho position (C2). This compound is of interest in medicinal chemistry and materials science due to its unique structural features: the electron-withdrawing cyano and bromine groups modulate aromatic reactivity, while the strained cyclopropane ring in the amino group may influence steric and electronic properties.
Properties
IUPAC Name |
4-bromo-2-(cyclopropylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPKBXYXTWNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Insights
- Steric vs.
- Functional Group Versatility: Bromine and cyano groups enable cross-coupling (e.g., Suzuki-Miyaura) and nitrile transformations, while trifluoromethyl or epoxide groups expand utility in materials science .
- Safety Considerations: Amino-substituted derivatives (e.g., methylamino) require stringent handling due to toxicity, whereas trifluoromethyl analogs pose inhalation risks .
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